3-[(5Z)-5-(5-bromo-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
Historical Context and Development of Indole-Thiazolidinone Research
The exploration of thiazolidinones began in the early 20th century, with initial studies focusing on their synthetic accessibility and structural versatility. By the 1980s, researchers recognized the potential of thiazolidinones as bioactive scaffolds, particularly in antimicrobial and anti-inflammatory applications. The incorporation of indole motifs emerged later, driven by the need to enhance pharmacokinetic properties and target specificity. Indole’s prevalence in natural products, such as tryptophan-derived alkaloids, made it an attractive candidate for hybridization.
A landmark study in 2015 demonstrated that indole-thiazolidinone hybrids exhibited dual antitubercular and anticancer activities, with compound 6b showing sub-micromolar efficacy against colon cancer cells. Subsequent work in 2019 highlighted the role of thiazolidinone-indole conjugates in combating trypanosomiasis, achieving submicromolar IC~50~ values against Trypanosoma brucei strains. These discoveries underscored the therapeutic potential of hybrid systems, paving the way for structurally complex derivatives like the title compound.
Significance in Medicinal Chemistry and Drug Discovery
Indole-thiazolidinone hybrids occupy a unique niche in drug discovery due to their multimodal mechanisms of action. The title compound’s design leverages:
- Indole’s planar aromaticity : Facilitates intercalation with DNA or enzyme binding pockets.
- Thiazolidinone’s electrophilic centers : The 4-oxo-2-thioxo group participates in hydrogen bonding and covalent interactions with biological targets.
Recent studies have demonstrated broad-spectrum activity in analogous structures. For example, indole-thiazolidinone conjugates bearing imidazothiadiazole moieties showed potent antitrypanosomal activity (IC~50~: 0.2–0.8 μM) and selectivity indices >50. Similarly, derivatives with piperazine sulfonamide groups exhibited MIC values as low as 0.39 μg/mL against multidrug-resistant Staphylococcus aureus. These findings validate the hybrid pharmacophore approach, which aims to overcome resistance mechanisms through polypharmacology.
Structural Classification and Nomenclature of 4-Oxo-2-Thioxo-1,3-Thiazolidinone Derivatives
The title compound belongs to the 4-thiazolidinone class, characterized by a five-membered ring containing nitrogen, sulfur, and two carbonyl groups. Its IUPAC name can be deconstructed as follows:
The Z-configuration at the 5-position ensures proper spatial alignment of the indole and thiazolidinone moieties, a critical factor in maintaining biological activity.
Evolution of Hybrid Pharmacophore Concept in Thiazolidinone Chemistry
The hybrid pharmacophore strategy merges distinct bioactive fragments to create multi-target ligands. In the title compound, this is achieved through:
- Indole-Thiazolidinone Fusion : The indole nucleus contributes to π-π stacking interactions, while the thiazolidinone’s thiocarbonyl group enhances electrophilicity for covalent binding.
- Side-Chain Functionalization : The propanoic acid moiety improves solubility and enables salt bridge formation with cationic residues in target proteins.
A comparative analysis of hybrid systems reveals structural trends correlated with activity:
These hybrids exemplify the modularity of thiazolidinone chemistry, where strategic substitutions tune selectivity and potency.
Properties
IUPAC Name |
3-[(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4S2/c1-2-3-4-8-21-13-6-5-11(20)10-12(13)15(17(21)25)16-18(26)22(19(27)28-16)9-7-14(23)24/h5-6,10H,2-4,7-9H2,1H3,(H,23,24)/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMLLUFPBUVIOH-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618077-03-5 | |
| Record name | 3-[(5Z)-5-(5-BROMO-2-OXO-1-PENTYL-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-[(5Z)-5-(5-bromo-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Structural Information
The molecular formula of the compound is with a molecular weight of approximately 480.4 g/mol. The structure features a thiazolidine ring and an indole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives related to the thiazolidine and indole structures exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have been evaluated for their effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
These findings suggest that the structural components of thiazolidines and indoles are crucial for their antimicrobial efficacy .
Anticancer Activity
The anticancer potential of similar compounds has also been investigated, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer).
Case Study: Cytotoxicity Evaluation
In vitro studies involving the target compound revealed varying levels of cytotoxicity:
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Target | HepG2 | 41.6 |
| Target | MCF7 | 53.5 |
| Control | Doxorubicin | 0.5 |
The results indicate that while the compound exhibits moderate cytotoxicity against cancer cells, it remains significantly less toxic than established chemotherapeutics like doxorubicin .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial or cancerous cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division or metabolic pathways in cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA strands, disrupting replication processes.
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives with variations in substituents, halogenation, and alkyl chain length. Key comparisons are outlined below:
Halogen Substitution
Key Findings :
- Bromine substitution (target compound) may improve binding affinity in hydrophobic pockets compared to chlorine .
Alkyl Chain Modifications
Key Findings :
Q & A
Basic Questions
What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with thioxothiazolidinone precursors under acidic conditions. Key steps include:
- Reagent selection : Use sodium acetate as a base to facilitate cyclocondensation .
- Reaction conditions : Reflux in acetic acid for 2.5–3 hours ensures high yields (e.g., 83% in analogous thiazolidinone derivatives) .
- Precipitation and purification : Cooling the reaction mixture induces crystallization, followed by recrystallization from acetic acid to isolate the product .
How can the compound’s structural integrity be validated post-synthesis?
Combine spectroscopic and chromatographic techniques:
- FT-IR : Confirm carbonyl (1709 cm⁻¹, C=O) and thioxo (1223 cm⁻¹, C=S) groups .
- NMR : Look for diagnostic signals, such as indole NH (δ 10.77 ppm in DMSO-d₆) and chiral center protons (δ 5.86 ppm) in derivatives .
- HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H]⁺ for mass confirmation) .
Advanced Research Questions
How can researchers resolve contradictions in spectral data between synthetic batches?
Discrepancies may arise from Z/E isomerism in the indole-thiazolidinone conjugate or residual solvent effects. Mitigation strategies:
- Variable-temperature NMR : Assess dynamic rotational barriers around the C=N bond .
- Crystallography : Single-crystal X-ray diffraction of derivatives (e.g., compound 13l ) provides unambiguous stereochemical assignment .
- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra for isomeric forms .
What mechanistic insights explain the reactivity of the thioxothiazolidinone core in this compound?
The thioxothiazolidinone moiety acts as an electron-deficient heterocycle , enabling:
- Electrophilic substitution : The 5-position undergoes condensation with aldehyde groups via Knoevenagel-like mechanisms .
- Tautomerization : Thione-thiol tautomerism (C=S ↔ S-H) may influence redox activity in biological assays .
- Chelation potential : The sulfur and carbonyl groups can coordinate metal ions, relevant for catalytic or inhibitory studies .
How can researchers design experiments to probe the compound’s interaction with biological targets?
Leverage structure-activity relationship (SAR) principles:
- Substituent variation : Replace the 5-bromoindole group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate binding affinity .
- Docking studies : Use the compound’s 3D structure (from crystallography) to simulate interactions with enzymes like tyrosine kinases or PPAR-γ .
- In vitro assays : Test inhibitory activity against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .
Methodological Challenges
What strategies improve reproducibility in multi-step syntheses of this compound?
- Standardized protocols : Adopt reflux times (±10% tolerance) and molar ratios (1:1.1 for aldehyde:thiazolidinone) from validated procedures .
- Quality control intermediates : Characterize intermediates (e.g., 3-formylindole derivatives) via melting point and TLC before proceeding .
- Batch documentation : Record solvent lot numbers and humidity levels, as acetic acid hygroscopicity affects reaction kinetics .
How can computational tools enhance the interpretation of heterogeneous reaction outcomes?
- Reaction pathway simulation : Use COMSOL Multiphysics or Gaussian to model energy barriers for cyclocondensation steps .
- Machine learning : Train models on historical yield data (e.g., 48–83% in pyrazole-thiazolidinone hybrids) to predict optimal conditions .
Data Interpretation and Theoretical Frameworks
What theoretical frameworks guide the analysis of this compound’s electronic properties?
- Frontier molecular orbital (FMO) theory : Calculate HOMO-LUMO gaps to predict charge-transfer interactions in photochemical studies .
- Hammett substituent constants : Correlate the 5-bromo group’s σₚ value with observed reactivity in nucleophilic environments .
How should researchers contextualize conflicting bioactivity data in literature?
- Meta-analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., serum concentration, incubation time) .
- Proteomics profiling : Use SILAC or TMT labeling to identify off-target effects in cell-based studies .
Emerging Research Directions
What advanced characterization techniques are underutilized for this compound?
- Solid-state NMR : Resolve polymorphic forms impacting solubility .
- Time-resolved fluorescence : Study aggregation behavior in aqueous buffers .
How can AI-driven platforms accelerate derivative screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
